![molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0](/img/structure/B12831622.png)
[(2R,3R)-3-phenyloxiran-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.
Industrial Production Methods
Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.
化学反应分析
Types of Reactions
(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.
科学研究应用
(2R,3R)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
作用机制
The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .
相似化合物的比较
Similar Compounds
(2R,3S)-3-Phenylglycidol: Another stereoisomer with different biological and chemical properties.
(2S,3S)-3-Phenylglycidol: A diastereomer with distinct reactivity and applications.
Phenylglycidic acid: An oxidized form with different functional groups and uses
Uniqueness
(2R,3R)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
属性
CAS 编号 |
91465-28-0 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
InChI 键 |
PVALSANGMFRTQM-BDAKNGLRSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
规范 SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


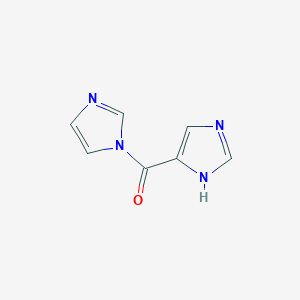

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)
![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
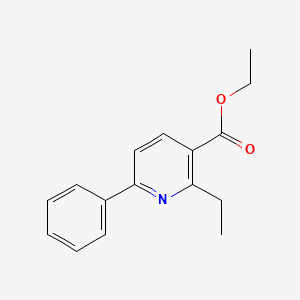
![(2R,6R)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12831569.png)
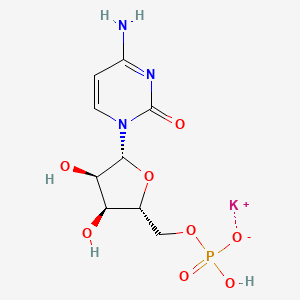
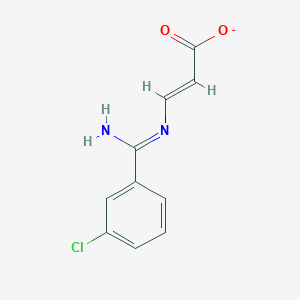
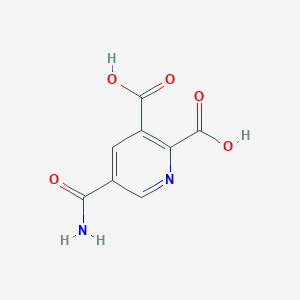

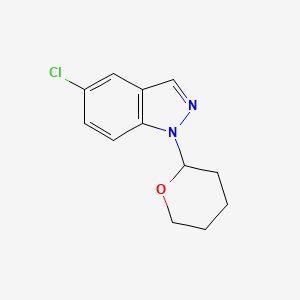
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
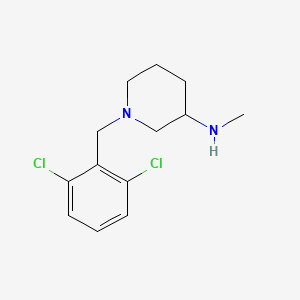
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)
